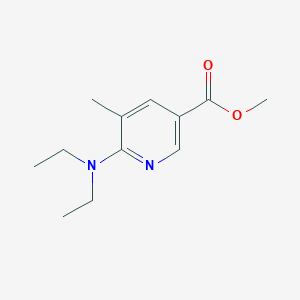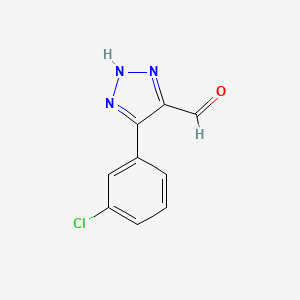
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazole ring, with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 3-chlorophenyl azide, and the alkyne is propargyl aldehyde.
-
Cycloaddition Reaction: : The reaction is usually carried out in the presence of a copper(I) catalyst (Cu(I)) under mild conditions. The reaction proceeds efficiently at room temperature or slightly elevated temperatures, yielding the triazole ring with the aldehyde group at the 5-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the cycloaddition reaction. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antifungal, antibacterial, and anticancer activities.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials, including polymers and coordination complexes, due to its unique structural properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylphenyl)-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The presence of the aldehyde group also provides a versatile functional site for further chemical modifications, enhancing its utility in various applications.
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-2-6(4-7)9-8(5-14)11-13-12-9/h1-5H,(H,11,12,13) |
InChI Key |
KNYOMSMYRQYFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


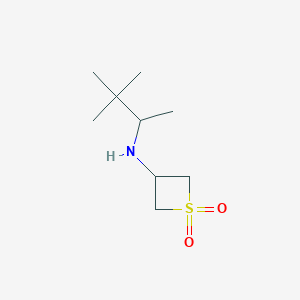
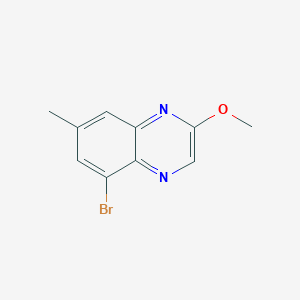
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
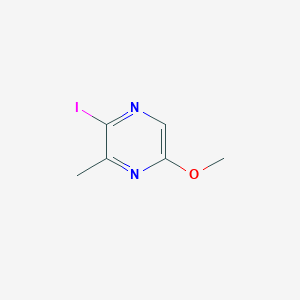
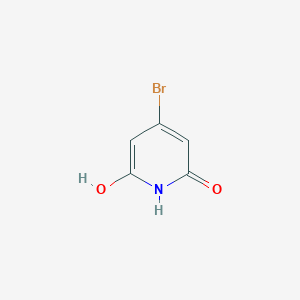


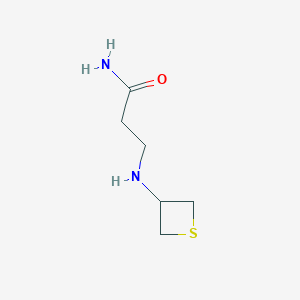
![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)
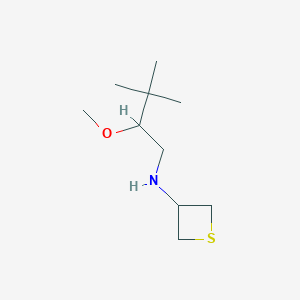
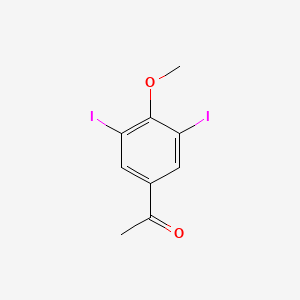
![3-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13016871.png)
